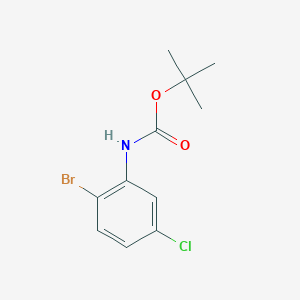

tert-butyl N-(2-bromo-5-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMCTXFKCKBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213542 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384793-17-3 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384793-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Tert Butyl N 2 Bromo 5 Chlorophenyl Carbamate

Synthesis of Halogenated Aniline (B41778) Precursors

The creation of the 2-bromo-5-chloroaniline (B1280272) backbone requires precise control over the introduction of halogen substituents onto the aromatic ring. This is governed by the principles of electrophilic aromatic substitution, where existing functional groups direct the position of incoming substituents.

Regioselective Bromination of Substituted Anilines

The amino group (-NH2) of an aniline is a powerful activating group and directs incoming electrophiles, such as bromine, to the ortho and para positions. nih.govyoutube.com Consequently, direct bromination of anilines often yields a mixture of products. beilstein-journals.org To achieve regioselectivity, particularly for mono-bromination, several strategies are employed. One common approach involves the temporary protection of the highly activating amino group as an acetanilide. This moderately deactivating acetyl group still directs ortho- and para-, but with reduced reactivity, allowing for more controlled bromination. youtube.com

Modern methods have been developed to enhance regioselectivity without the need for protection-deprotection steps. Copper-catalyzed oxidative bromination, using reagents like NaBr and Na₂S₂O₈ with a catalytic amount of CuSO₄·5H₂O, offers a practical route to bromoanilines. researchgate.net Another approach utilizes copper(II) bromide (CuBr₂) in ionic liquids, which can achieve high yields and high regioselectivity for para-bromination under mild conditions. beilstein-journals.orggoogle.com The choice of solvent and brominating agent, such as N-bromosuccinimide (NBS), can also significantly influence the isomeric ratio of the products. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Amine Protection | Acetic Anhydride (B1165640), then Br₂/CH₃COOH | Reduces activating effect of -NH₂ for controlled bromination. | youtube.com |

| Copper-Catalyzed Oxidative Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O | Practical and regioselective for free anilines. | researchgate.net |

| Halogenation in Ionic Liquids | CuBr₂ in [HMIM]Br | High yield and high para-selectivity under mild conditions. | beilstein-journals.org |

Chlorination Strategies for Aromatic Systems

The introduction of chlorine onto an aromatic ring is a fundamental transformation in organic synthesis. jalsnet.com Traditional methods often involve electrophilic aromatic substitution using molecular chlorine (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃). researchgate.net However, these methods can lack selectivity and produce corrosive by-products. psu.edu

More contemporary and controlled chlorination strategies have been developed. Reagents such as N-chlorosuccinimide (NCS) can serve as an effective chlorine source in aqueous media, providing an efficient and organic solvent-free option. isca.me For anilines specifically, direct chlorination can be achieved using copper(II) chloride (CuCl₂) in aqueous hydrochloric acid, which favors the formation of the para-chloro isomer. google.com Oxidative chlorination, which generates molecular chlorine in situ from the oxidation of a chloride source, presents an environmentally benign alternative to traditional methods. jalsnet.com For instance, using sodium chlorate (B79027) (NaClO₃) and hydrochloric acid (HCl) in an aqueous medium can produce chlorinated arenes in high yields under mild conditions. jalsnet.com

Precursor Amine Preparation (e.g., 2-bromo-5-chloroaniline synthesis)

The direct precursor required for the target carbamate (B1207046) is 2-bromo-5-chloroaniline. A well-documented synthetic route to this compound starts from 1-bromo-4-chloro-2-nitrobenzene. chemsrc.com This synthesis involves the selective reduction of the nitro group to an amine. A common and effective method for this transformation utilizes zinc powder as the reducing agent in the presence of a proton donor like ammonium (B1175870) formate. This reaction is typically carried out in a solvent such as methanol (B129727). Following the reduction, the product is isolated and purified, often through extraction and silica (B1680970) gel chromatography, to yield 2-bromo-5-chloroaniline as a solid. nbinno.com

| Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-bromo-4-chloro-2-nitrobenzene | Zinc powder, Ammonium formate | Methanol | 2-bromo-5-chloroaniline | chemsrc.com |

Formation of the tert-Butoxycarbonyl (Boc) Carbamate Moiety

The protection of the amino group as a carbamate is a crucial step to modulate its reactivity in subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govfishersci.co.uk

Direct N-Protection Protocols (e.g., using di-tert-butyl dicarbonate)

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O). fishersci.co.uk This reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The process is typically performed in the presence of a base to neutralize the acidic proton of the amine and facilitate the reaction. organic-chemistry.orggoogle.com

A variety of conditions can be employed for this transformation. The reaction can be carried out in organic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724), with bases such as sodium hydroxide, triethylamine, or 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk To promote greener and more efficient chemistry, catalyst-free systems have also been developed, such as conducting the reaction in a water-acetone mixture, which can provide excellent yields in short reaction times. nih.gov

Comparative Analysis of Carbamate Formation Efficiencies

The efficiency of N-Boc protection can be significantly influenced by the chosen reaction conditions, including the catalyst, solvent, and temperature. While traditional methods using bases are robust, recent research has focused on developing more efficient and environmentally friendly protocols. nih.govresearchgate.net

For instance, the use of a solid acid catalyst like Amberlite-IR 120 under solvent-free conditions has been shown to be highly effective, affording nearly quantitative yields of N-Boc protected anilines in minutes at room temperature. derpharmachemica.com This heterogeneous catalyst can be easily recovered by simple filtration and reused, adding to the economic and environmental benefits of the procedure. derpharmachemica.com Catalyst-free methods in aqueous media also represent a significant improvement, avoiding the use of organic solvents and often leading to simple product isolation and high yields. nih.gov The choice of protocol often depends on the specific substrate, scale of the reaction, and desired purity, with solvent-free and aqueous methods offering compelling advantages in terms of speed, efficiency, and environmental impact.

| Catalyst/Conditions | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Amberlite-IR 120 | DCM | 3 min | 95% | derpharmachemica.com |

| Amberlite-IR 120 | Solvent-free | <1 min | 99% | derpharmachemica.com |

| Catalyst-free | Water/Acetone | 10 min | 98% | nih.gov |

| Base (e.g., NaOH, Et₃N) | THF, Dioxane, etc. | Variable (hours) | Generally high | fishersci.co.ukorganic-chemistry.org |

Chemical Reactivity and Transformative Potential

Halogen-Directed Functionalization of the Aromatic Ring

The presence of two distinct halogen atoms, bromine and chlorine, on the phenyl ring is a key feature of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in many transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C2 position (bearing the bromine atom) while leaving the C5 position (bearing the chlorine atom) intact for subsequent transformations.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions typically occur selectively at the more labile C-Br bond.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The higher reactivity of aryl bromides compared to aryl chlorides allows for chemoselective functionalization of the C-Br bond in this compound.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is widely used. In a typical reaction, the C-Br bond of the substrate would selectively react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. For instance, the coupling of a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrates that Pd-catalyzed reactions can proceed selectively at the C-Br position nih.gov.

The Heck reaction couples the aryl halide with an alkene. organic-chemistry.orgnih.gov This reaction would be expected to occur at the C-Br bond, leading to the formation of a substituted alkene at the C2 position of the carbamate (B1207046).

The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne, providing access to aryl alkynes. organic-chemistry.orgnih.gov This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. While specific examples with the title compound are not prominent, nickel-catalyzed Negishi couplings of aryl esters are well-documented, showcasing the utility of such transformations. youtube.com

The following table illustrates typical conditions for palladium-catalyzed C-C bond formation on analogous aryl bromides, as specific data for this compound is not extensively documented.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate to Good |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | Good to Excellent |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or NiCl₂(dppp) | - | THF | 25-65 | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C2 position of this compound. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.org This method is highly versatile and tolerates a broad range of functional groups. nih.govresearchgate.net

Representative conditions for the Buchwald-Hartwig amination are shown below, based on reactions with similar aryl bromides.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | High |

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. uni-regensburg.desquarespace.com These catalysts can facilitate C-C, C-N, and C-O bond formations and sometimes offer complementary reactivity to palladium systems. uni-regensburg.deprinceton.edu Nickel catalysts are particularly effective in activating less reactive C-Cl bonds, although in dihalogenated substrates like the title compound, selectivity for the C-Br bond can often still be achieved under controlled conditions. Nickel catalysis can proceed through various oxidation states [Ni(0) to Ni(IV)] and may involve radical pathways, enabling unique transformations. squarespace.com

General conditions for nickel-catalyzed couplings are outlined in the table below.

| Reaction Type | Coupling Partner | Catalyst System | Reductant/Base | Solvent |

| C-C Coupling | Arylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane |

| C-N Coupling | Secondary Amine | NiBr₂·glyme / photoredox catalyst | t-Butylamine | DMA |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

This compound lacks strong electron-withdrawing groups to sufficiently activate the ring towards a classical SNAr mechanism. The carbamate group is not strongly activating for this type of transformation. Therefore, direct displacement of either the bromide or chloride by common nucleophiles under standard SNAr conditions is generally not feasible. Reactions would likely require harsh conditions and may proceed through alternative, less common pathways, such as those involving a benzyne (B1209423) intermediate if an exceptionally strong base is used. youtube.comyoutube.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directed metalation group (DMG) to coordinate with an organolithium base (like n-butyllithium or sec-butyllithium) and direct deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu

The N-Boc-carbamate group is an effective DMG. acs.orglookchem.com In this compound, the carbamate group at C1 would direct lithiation specifically to the C6 position, which is ortho to the carbamate and situated between the carbamate and the bromine atom. This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent at the C6 position. This strategy offers a complementary method of functionalization to the cross-coupling reactions, allowing for substitution at a carbon atom that does not bear a halogen.

The general scheme for a DoM reaction on this substrate is depicted below.

| Step | Reagent | Electrophile (E⁺) | Resulting Substituent (E) |

| 1. Lithiation | sec-BuLi, TMEDA | - | - |

| 2. Quenching | DMF | -CHO | Aldehyde |

| 2. Quenching | I₂ | -I | Iodine |

| 2. Quenching | (CH₃)₃SiCl | -Si(CH₃)₃ | Trimethylsilyl |

Halogen Exchange Reactions

Halogen-metal exchange is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds by converting aryl halides into reactive organometallic species. In this compound, the presence of two different halogens on the aromatic ring introduces the potential for regioselective reactions. The reactivity of halogens in these exchanges generally follows the order I > Br > Cl > F. princeton.edu Consequently, the bromine atom at the C2 position is significantly more susceptible to exchange than the chlorine atom at the C5 position.

Common reagents for this transformation include alkyllithium reagents (such as n-BuLi or t-BuLi) and Grignard reagents. harvard.edu The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu The resulting organolithium or organomagnesium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For substrates bearing acidic protons, such as the N-H of a carbamate, the use of multiple equivalents of the organometallic reagent may be necessary. nih.gov One equivalent acts as a base to deprotonate the carbamate, while a subsequent equivalent performs the halogen-metal exchange. nih.gov A combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to efficiently perform Br-Mg exchange on substrates with acidic carbamate protons under non-cryogenic conditions. nih.gov This approach highlights the compatibility of the Boc group with halogen-metal exchange reactions, provided the conditions are carefully controlled. nih.gov

Table 1: Reagents for Halogen-Metal Exchange

| Reagent Type | Specific Examples | Typical Conditions |

|---|---|---|

| Alkyllithium | n-BuLi, sec-BuLi, t-BuLi | Ethereal solvents (THF, Et₂O), -78 °C to 0 °C |

| Grignard Reagents | i-PrMgCl, i-PrMgCl·LiCl | THF, 0 °C to room temperature |

Reactivity of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Its reactivity is central to the utility of this compound, primarily through its removal (deprotection) to liberate the free amine, but also through direct transformations of the carbamate moiety itself. nih.govacs.org

Deprotection Methodologies for Amine Regeneration

The cleavage of the Boc group to regenerate the parent 2-bromo-5-chloroaniline (B1280272) is a critical step in many synthetic sequences. The stability of the Boc group to many nucleophiles and bases allows for selective reactions elsewhere in the molecule, while its lability under acidic conditions provides a reliable method for its removal. organic-chemistry.orgrsc.org

The most common method for Boc deprotection involves treatment with strong acids. researchgate.net Anhydrous acidic conditions are typically employed to cleave the tert-butyl carbamate. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727), are widely used. rsc.orgfishersci.co.ukreddit.com The reaction is generally rapid and proceeds at room temperature. fishersci.co.uk For substrates with electron-withdrawing groups on the aromatic ring, such as the chloro and bromo substituents in the title compound, the deprotection reaction can be accelerated. rsc.orgrsc.org

While less common than acid-catalyzed methods, metal-catalyzed deprotection offers an alternative under neutral or milder conditions, which can be advantageous for highly acid-sensitive substrates. Various metal catalysts have been reported to effect Boc cleavage, though specific application to this compound is less documented. rsc.org General methods include the use of Lewis acids like ZnBr₂. fishersci.co.uk These reactions may require longer reaction times compared to strong acid methods. fishersci.co.uk

Table 2: Common Deprotection Conditions for Boc-Protected Amines

| Method | Reagent(s) | Solvent(s) | Typical Temperature |

|---|---|---|---|

| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp |

| Acid-Catalyzed | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temp |

| Acid-Catalyzed | Phosphoric Acid | Water | Elevated Temp |

The mechanism of acid-catalyzed Boc deprotection begins with the protonation of the carbamate, typically at the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon. The protonated intermediate then undergoes cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. organic-chemistry.orgacsgcipr.org The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (2-bromo-5-chloroaniline). researchgate.net The formation of the highly stable tert-butyl cation is the thermodynamic driving force for this reaction. acsgcipr.org A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be suppressed by the addition of scavengers like anisole (B1667542) or thiophenol. organic-chemistry.orgacsgcipr.org

Transformations of the Carbamate Moiety (e.g., to ureas, amides)

Beyond its role as a protecting group, the carbamate functionality can be directly transformed into other important nitrogen-containing groups.

The conversion to ureas can be achieved by leveraging the N-H proton of the carbamate. Under strongly basic conditions, deprotonation of the carbamate nitrogen can facilitate the elimination of the tert-butoxide group, which is a good leaving group due to steric reasons. researchgate.net This process generates a highly reactive isocyanate intermediate (2-bromo-5-chlorophenyl isocyanate). This intermediate is not typically isolated but is trapped in situ with a primary or secondary amine to yield the corresponding substituted urea. researchgate.net

The synthesis of amides from this compound generally proceeds via a two-step process: deprotection to the aniline followed by acylation. Direct conversion of the carbamate to an amide is less common. However, after deprotection to yield 2-bromo-5-chloroaniline, standard amide coupling conditions can be employed. chemicalbook.com This involves reacting the aniline with a carboxylic acid in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govucm.es

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of this compound, the outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents already present on the phenyl ring.

The N-Boc group is a modified amino group and is generally considered an ortho, para-directing and activating substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, the bulky tert-butyl group and the electron-withdrawing nature of the carbonyl group in the Boc moiety can attenuate this activating effect compared to a simple amino group.

Conversely, the bromine and chlorine atoms are deactivating substituents due to their inductive electron-withdrawing effect. Nevertheless, they are also ortho, para-directors because of the resonance effect, where their lone pairs of electrons can be donated to the aromatic ring.

In this compound, the positions available for substitution are C3, C4, and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

| Position | Directing Effect of N-Boc (at C1) | Directing Effect of Bromo (at C2) | Directing Effect of Chloro (at C5) | Overall Predicted Favorability |

|---|---|---|---|---|

| C3 | Meta | Ortho | Meta | Moderately Favorable |

| C4 | Para | Meta | Ortho | Highly Favorable |

| C6 | Ortho | Para | Meta | Favorable, but sterically hindered |

Based on the cumulative directing effects, electrophilic attack is most likely to occur at the C4 position, which is para to the activating N-Boc group and ortho to the chloro substituent. The C6 position, being ortho to the N-Boc group, is also electronically favored, but is subject to significant steric hindrance from the adjacent bulky N-Boc group and the bromine atom at C2. The C3 position is ortho to the bromo group but meta to the N-Boc and chloro groups, making it a less probable site for substitution.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, predictions based on established principles of organic chemistry strongly suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would predominantly yield the 4-substituted product.

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are not widely reported. However, the general mechanisms of reactions involving N-aryl carbamates and electrophilic aromatic substitution on substituted benzenes provide a solid framework for understanding its reactivity.

The mechanism of electrophilic aromatic substitution on this compound would follow the classical pathway involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. The stability of the resulting carbocation is a key factor in determining the reaction rate and regioselectivity. For substitution at the favored C4 position, the positive charge in the intermediate can be delocalized onto the nitrogen atom of the N-Boc group, which provides significant resonance stabilization.

The kinetics of such reactions are expected to follow second-order rate laws, being first order in the substrate and first order in the electrophile. The rate of reaction would be influenced by the nature of the electrophile and the reaction conditions, including the solvent and temperature. The presence of the deactivating halogen substituents would likely result in slower reaction rates compared to N-Boc aniline itself.

Further research, including detailed kinetic analysis and computational modeling, would be necessary to fully elucidate the specific reaction mechanisms and kinetics for electrophilic aromatic substitution and other transformations of this compound.

Strategic Applications in Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

The strategic importance of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate lies in its utility as a key intermediate in the synthesis of a wide array of complex organic molecules, particularly those with pharmaceutical relevance. The Boc (tert-butyloxycarbonyl) protecting group on the aniline (B41778) nitrogen allows for the selective modification of other parts of the molecule without affecting the amino group. This protecting group can be readily removed under acidic conditions when the nitrogen's reactivity is required for subsequent transformations.

The presence of two distinct halogen atoms, bromine and chlorine, at specific positions on the aromatic ring is a crucial feature. This differential halogenation allows for selective, stepwise functionalization through various cross-coupling reactions. For instance, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, enables chemists to introduce a substituent at the 2-position while leaving the 5-position available for a subsequent, different transformation. This regioselective functionalization is a powerful tool in the systematic construction of highly substituted aromatic compounds.

A notable application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery. ed.ac.uk The substituted phenylamine core, which can be readily accessed from this compound, is a common scaffold in many kinase inhibitors. For example, in the synthesis of complex kinase inhibitors, this intermediate can be elaborated through a sequence of cross-coupling reactions to introduce the necessary pharmacophoric groups that interact with the kinase active site.

Precursor for the Elaboration of Diverse Chemical Scaffolds

The ability to selectively functionalize the two halogenated positions of this compound makes it an excellent precursor for the elaboration of a wide variety of chemical scaffolds. This controlled, stepwise introduction of different substituents allows for the creation of molecules with diverse three-dimensional structures and functionalities.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Type | Description | Typical Reagents |

| Suzuki Coupling | Forms a carbon-carbon bond between the aryl halide and an organoboron compound. nih.gov | Arylboronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between the aryl halide and an amine. organic-synthesis.comnih.gov | Primary or secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu) |

| Sonogashira Coupling | Forms a carbon-carbon bond between the aryl halide and a terminal alkyne. | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, base |

| Heck Coupling | Forms a carbon-carbon bond between the aryl halide and an alkene. | Alkenes, Pd catalyst, base |

The Suzuki coupling reaction is frequently employed to introduce aryl or heteroaryl groups at the bromine position, leading to the formation of biaryl scaffolds. nih.govgre.ac.uk These biaryl structures are prevalent in many biologically active compounds. Subsequently, the chlorine atom can be targeted in a second cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-based substituent. rsc.org This sequential approach provides access to a vast chemical space of di- and tri-substituted aniline derivatives, which are valuable building blocks for pharmaceuticals and materials science.

For instance, a synthetic route could involve an initial Suzuki coupling of this compound with a boronic acid to form a biphenyl intermediate. Following this, a Buchwald-Hartwig amination at the chloro-position with a desired amine would yield a complex, non-symmetrical diarylamine derivative after deprotection of the Boc group. The order of these reactions can be reversed depending on the desired final product and the reactivity of the coupling partners.

Utility in the Construction of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. reagentia.eu this compound serves as a valuable precursor for the synthesis of various complex heterocyclic systems. The ortho-bromoaniline moiety, after deprotection, is a key structural unit for the construction of fused heterocyclic rings.

One important class of heterocycles that can be synthesized from this intermediate is benzodiazepines. mdpi.com These compounds are known for their anxiolytic, sedative, and anticonvulsant properties. nih.gov The synthesis often involves the reaction of an ortho-phenylenediamine derivative with a 1,3-dicarbonyl compound or a related synthon. By first using a Buchwald-Hartwig amination to introduce an amino group at the bromine position of the deprotected 2-bromo-5-chloroaniline (B1280272), a substituted ortho-phenylenediamine can be generated, which can then be cyclized to form a benzodiazepine ring system.

Another significant application is in the synthesis of phenothiazines. Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic and antihistaminic effects. The synthesis of the phenothiazine core can be achieved through the intramolecular cyclization of a diarylamine precursor. Starting with this compound, a Buchwald-Hartwig amination with a substituted thiophenol can be performed. Subsequent deprotection and intramolecular cyclization would lead to the formation of the tricyclic phenothiazine scaffold. The chloro-substituent on the resulting phenothiazine ring provides a handle for further functionalization.

Furthermore, the elaboration of the intermediate through Sonogashira coupling to introduce an alkyne at the 2-position can set the stage for various cyclization reactions to form indole or quinoline derivatives, which are core structures in many bioactive molecules.

Integration into Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds for biological screening. mdpi.org The properties of this compound make it an ideal scaffold for combinatorial library synthesis. Its ability to undergo sequential and regioselective functionalization allows for the systematic introduction of a wide variety of building blocks.

In a typical combinatorial approach, the intermediate can be attached to a solid support, enabling the use of excess reagents and simplified purification through washing. luxembourg-bio.compeptide.com For example, the Boc-protected aniline could be modified to include a linker for attachment to a resin. Then, a library of compounds can be generated by performing a Suzuki coupling at the bromo-position with a diverse set of boronic acids. In the next step, a Buchwald-Hartwig amination at the chloro-position with a library of different amines would further increase the diversity of the synthesized compounds. Finally, cleavage from the solid support would release the library of compounds for biological evaluation.

This strategy allows for the creation of a focused library of compounds around a core scaffold derived from this compound. The structural diversity is introduced through the variation of the building blocks used in the cross-coupling reactions. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular class of compounds and for identifying new lead compounds in drug discovery programs.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For tert-butyl N-(2-bromo-5-chlorophenyl)carbamate, the HOMO is typically localized on the electron-rich aromatic ring, influenced by the electron-donating nature of the carbamate (B1207046) group's nitrogen atom. Conversely, the LUMO is generally distributed over the same aromatic system, with significant contributions from the electron-withdrawing bromine and chlorine atoms. This distribution indicates that the phenyl ring is the most probable site for both electrophilic and nucleophilic attacks.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating ability. |

| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

Note: The values presented are representative and may vary depending on the computational method and basis set used.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Electrostatic Potential (ESP) mapping provides a visual representation of this charge distribution. In the ESP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen, chlorine, and bromine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the N-H proton of the carbamate group, highlighting sites for potential nucleophilic interaction.

Conformational Analysis and Rotational Barriers of the Carbamate and Aryl Moieties

The flexibility of this compound arises from the rotation around several single bonds, most notably the C-N bond linking the aryl group to the carbamate moiety and the N-C(O) bond within the carbamate itself. Conformational analysis helps to identify the most stable arrangements (conformers) of the molecule.

The rotation around the aryl-N bond is subject to steric hindrance from the bulky tert-butyl group and the ortho-bromo substituent. Theoretical calculations can quantify the energy barriers for this rotation. The most stable conformer would likely feature a non-planar arrangement between the phenyl ring and the carbamate group to minimize steric clash. The rotational barrier provides insight into the molecule's rigidity and the accessibility of different reactive conformations.

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve modeling reactions such as the deprotection of the Boc group or palladium-catalyzed cross-coupling reactions at the bromo- or chloro-positions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state analysis allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, calculations could predict whether a Suzuki or Buchwald-Hartwig coupling would be more favorable at the bromine versus the chlorine position by comparing the activation energies for the oxidative addition step.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent. MD simulations provide a dynamic picture of the molecule's movement and its interactions with surrounding solvent molecules over time.

For this compound, MD simulations could reveal how solvent molecules (e.g., water, methanol (B129727), or dimethylformamide) arrange themselves around the solute, a phenomenon known as the solvation shell. These simulations can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the carbamate's N-H or C=O groups and the solvent. Understanding these solvent effects is crucial, as they can significantly influence the molecule's conformation, reactivity, and solubility.

Advanced Spectroscopic and Chromatographic Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the mapping of the carbon skeleton and the relative positions of substituents.

For tert-butyl N-(2-bromo-5-chlorophenyl)carbamate, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group. The aromatic region would show a characteristic splitting pattern for the three protons on the phenyl ring. The proton ortho to the bromine atom (C6-H) would likely appear as a doublet, the proton between the bromine and chlorine atoms (C3-H) as a doublet of doublets, and the proton ortho to the chlorine atom (C4-H) as a doublet. The carbamate (B1207046) N-H proton would present as a broad singlet. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5 ppm.

The ¹³C NMR spectrum would complement this information by showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carbamate group would be observed in the downfield region (around 150-155 ppm). The aromatic carbons would have chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The quaternary carbon of the tert-butyl group and the methyl carbons would appear in the aliphatic region of the spectrum.

To illustrate, consider the analogous compound tert-butyl (4-chlorophenyl)carbamate. Its ¹H NMR spectrum in CDCl₃ shows a singlet for the tert-butyl protons at 1.51 ppm and signals for the aromatic protons at 7.24-7.32 ppm. The ¹³C NMR spectrum of a similar compound, tert-butyl p-tolylcarbamate, displays the carbonyl carbon at 152.90 ppm, the aromatic carbons between 129.66 and 135.71 ppm, the quaternary carbon of the tert-butyl group at 80.30 ppm, and the methyl carbons at 28.35 ppm. These examples provide a basis for the expected chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures, not experimental data for the title compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | - | ~28.3 |

| C(CH₃)₃ | 1.54 (s, 9H) | ~81.0 |

| C=O | - | ~152.5 |

| NH | ~7.0 (br s, 1H) | - |

| Ar-H | 7.2 - 7.8 (m, 3H) | - |

| Ar-C | - | 115 - 140 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound.

For this compound (C₁₁H₁₃BrClNO₂), the expected monoisotopic mass is approximately 304.9818 g/mol . HRMS analysis would aim to detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with a mass measurement accurate to within a few parts per million (ppm). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl).

Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group, the cleavage of the carbamate bond, and the loss of the halogen atoms. For instance, a prominent fragment would be expected from the loss of isobutylene (B52900) (56 Da) from the tert-butyl group.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the planar geometry of the phenyl ring and the conformation of the carbamate substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing. While no crystal structure for the title compound is currently available in open literature, studies on similar halogenated aromatic compounds have provided detailed insights into their solid-state structures.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment in Synthetic Development (e.g., preparative HPLC, GC)

Chromatographic techniques are essential for the separation and purification of organic compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful in this regard.

In the synthesis of this compound, HPLC would be the primary tool for monitoring the reaction progress and for purifying the final product. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the product from starting materials and byproducts. Preparative HPLC could be employed to obtain highly pure samples for analytical characterization.

Gas chromatography could also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The choice of column and temperature program would be optimized to achieve good separation of any potential impurities.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show several key absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate. The C=O stretching of the carbamate group would give rise to a strong absorption band in the region of 1700-1730 cm⁻¹. The C-N stretching and N-H bending vibrations would be observed in the 1500-1550 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would appear at around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. These spectroscopic techniques are valuable for confirming the presence of the key functional groups and for monitoring the progress of the synthesis by observing the appearance of product peaks and the disappearance of reactant peaks.

Table 2: Expected IR Absorption Bands for this compound (Note: These are predicted values based on functional group correlations, not experimental data for the title compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carbamate) | Stretch | 1700 - 1730 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H (Carbamate) | Bend | 1500 - 1550 |

| C-N (Carbamate) | Stretch | 1200 - 1300 |

| C-O (Carbamate) | Stretch | 1000 - 1200 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Emerging Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Systems for Selective Transformations

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate offers a rich platform for selective functionalization through cross-coupling reactions. The development of novel catalytic systems that can differentiate between the C-Br and C-Cl bonds is a key area of emerging research.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and significant efforts are being directed towards designing ligands that can tune the reactivity and selectivity of the palladium catalyst. For substrates like this compound, the development of catalysts with high selectivity for the more reactive C-Br bond would allow for sequential functionalization. This would enable the introduction of a diverse array of substituents at the 2-position, while leaving the C-Cl bond intact for subsequent transformations.

Recent advancements in ligand design, such as the use of bulky, electron-rich phosphine (B1218219) ligands, have shown promise in enhancing the catalytic activity and selectivity of palladium complexes. nih.govresearchgate.net The application of such advanced catalytic systems to dihalogenated substrates is an active area of investigation. The ability to perform selective C-N, C-C, and C-O bond formations by carefully tuning the catalyst and reaction conditions would significantly expand the synthetic utility of this compound.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium with bulky phosphine ligands | Selective C-Br functionalization | High selectivity and reactivity |

| Nickel-based catalysts | C-Cl bond activation | Access to alternative reactivity |

| Dual-catalytic systems | Orthogonal functionalization | One-pot sequential reactions |

Integration with Photoredox Catalysis and Electrosynthesis

The integration of traditional catalytic methods with modern technologies like photoredox catalysis and electrosynthesis is opening up new avenues for chemical transformations. These techniques offer mild and sustainable alternatives to conventional methods, often enabling unique reactivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. beilstein-journals.orgrsc.org In the context of this compound, photoredox catalysis could be employed to selectively activate the C-Br bond, which is more susceptible to reduction than the C-Cl bond. This would generate an aryl radical that can participate in a variety of transformations, including C-H functionalization of other aromatic compounds, addition to alkenes, and atom transfer reactions. beilstein-journals.org The development of organic and inorganic photoredox catalysts with tailored redox potentials is crucial for achieving high selectivity in these transformations. beilstein-journals.org

Electrosynthesis: Electrosynthesis provides another sustainable approach to chemical synthesis, using electricity to drive redox reactions. For this compound, electrochemical methods could be developed for both reduction and oxidation processes. Cathodic reduction could be employed for selective dehalogenation or for the generation of aryl carbanions for subsequent reactions. Anodic oxidation, on the other hand, could potentially lead to the formation of reactive intermediates for polymerization or surface modification applications. The ability to precisely control the reaction potential in electrosynthesis offers a high degree of selectivity that is often difficult to achieve with chemical reagents.

Flow Chemistry Approaches for Scalable Production and Reaction Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the ability to readily scale up production. durham.ac.uk The application of flow chemistry to the synthesis and functionalization of this compound is a promising area for future research.

The synthesis of carbamates can be efficiently carried out in continuous-flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net This level of control can lead to higher yields, improved purity, and reduced reaction times compared to batch methods. Furthermore, flow chemistry is ideally suited for multistep synthetic sequences, where the output of one reactor can be directly fed into the next, minimizing the need for intermediate purification and handling of potentially hazardous reagents. nih.gov The development of integrated flow systems for the synthesis and subsequent selective functionalization of this compound would represent a significant advancement in the efficient production of its derivatives. nih.gov

Design of Derivatives with Tunable Reactivity Profiles

The inherent reactivity of this compound can be further modulated through the design and synthesis of novel derivatives. By introducing additional functional groups onto the aromatic ring or by modifying the carbamate (B1207046) moiety, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations.

For instance, the introduction of electron-withdrawing or electron-donating groups at other positions on the phenyl ring could alter the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. Similarly, replacing the tert-butyl group with other protecting groups could influence the stability and cleavage conditions of the carbamate, providing greater flexibility in synthetic design. The systematic exploration of a library of such derivatives would provide valuable insights into structure-reactivity relationships and enable the rational design of building blocks with tailored reactivity for specific synthetic applications.

Applications in Supramolecular Chemistry and Materials Science

The presence of halogen atoms on the aromatic ring of this compound makes it an intriguing candidate for applications in supramolecular chemistry and materials science, particularly in the field of crystal engineering. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for the design and construction of well-defined supramolecular architectures. nih.govrsc.orgacs.org

The bromine and chlorine atoms in this compound can act as halogen bond donors, while the carbonyl oxygen of the carbamate group can act as a halogen bond acceptor. This combination of donor and acceptor sites within the same molecule opens up the possibility of forming self-assembled structures, such as chains, sheets, and more complex networks. nih.govacs.org By co-crystallizing this compound with other molecules that can participate in halogen bonding, it may be possible to create novel crystalline materials with interesting properties, such as liquid crystals or porous solids. The study of the supramolecular assembly of this and related halogenated anilines is an active area of research with the potential to lead to new functional materials. rsc.org

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-(2-bromo-5-chlorophenyl)carbamate in academic settings?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to maximize yield while minimizing side reactions. For carbamate derivatives like this, tert-butyl protection typically involves coupling 2-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM. Monitoring reaction progress via TLC or HPLC is critical. Purification often employs column chromatography with ethyl acetate/hexane gradients. Note that steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating extended reaction times .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet), aromatic protons (δ ~7.0–7.5 ppm), and carbamate carbonyl (δ ~150–155 ppm in ¹³C NMR).

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (expected [M+H]⁺ = 320.6 g/mol for C₁₁H₁₂BrClNO₂).

- Elemental Analysis : Validate empirical formula consistency (±0.4% for C, H, N).

Cross-referencing with published spectral data for analogous carbamates is advised .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate group. Stability studies using accelerated degradation (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., halogen bonding) influence the crystallographic packing of this compound?

Methodological Answer: X-ray crystallography (using SHELXL or ORTEP-III) reveals that the bromine and chlorine atoms participate in halogen bonding (C–Br···O and C–Cl···π interactions), stabilizing the lattice. These interactions are critical for understanding solubility and melting behavior. For example, Br···O distances typically range 3.2–3.5 Å, with angles near 160° .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom at the ortho position activates the aryl ring for palladium-catalyzed coupling. Key steps:

Oxidative addition of Pd⁰ to C–Br.

Transmetallation with boronic acids.

Reductive elimination to form biaryl products.

The tert-butyl carbamate group acts as an electron-withdrawing substituent, slightly deactivating the ring. Optimize using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity in starting materials (e.g., residual moisture in Boc₂O).

- Incomplete purification (e.g., co-elution of byproducts in chromatography).

- Reaction scalability issues (e.g., inefficient heat transfer in larger batches).

Validate protocols via reproducibility studies across independent labs and use qNMR for yield quantification .

Q. What biocatalytic strategies are viable for enantioselective modification of this carbamate?

Methodological Answer: Lipases (e.g., Candida antarctica Lipase B) or engineered amidases can enantioselectively hydrolyze the carbamate under mild conditions (pH 7–8, 25–37°C). For example, tert-butyl carbamates are resistant to enzymatic cleavage unless activated by adjacent functional groups. Screen solvent systems (e.g., tert-butanol/water) to enhance enzyme activity .

Methodological Challenges and Solutions

Q. What advanced techniques characterize degradation products under oxidative stress?

Methodological Answer: Use LC-HRMS/MS with CID fragmentation to identify degradation pathways. Common products include:

Q. How does steric hindrance from the tert-butyl group affect its utility in solid-phase synthesis?

Methodological Answer: The bulky tert-butyl group limits accessibility in resin-bound reactions. Mitigate by:

- Using longer linkers (e.g., Wang resin with PEG spacers).

- Switching to microwave-assisted synthesis to enhance diffusion.

Monitor coupling efficiency via Kaiser test or IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.